molecular formula C16H11F3N4O2S B2938572 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1795410-94-4

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2938572
CAS No.: 1795410-94-4
M. Wt: 380.35
InChI Key: BQYHISAGMIOCDE-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core, which is a key component of the compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole and pyridine rings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a selective inhibitor of certain enzymes or receptors, modulating biochemical pathways relevant to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-4-3-9(7-20-11)14(24)21-10-5-6-26-12(10)15-22-13(23-25-15)8-1-2-8/h3-8H,1-2H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHISAGMIOCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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